molecular formula C12H19BrClN B2884001 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1909319-01-2

1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B2884001
CAS No.: 1909319-01-2
M. Wt: 292.65
InChI Key: DEHMBKKNSGMCTD-UHFFFAOYSA-N
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Description

2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a pyrimidine derivative featuring a cyclopentane ring fused to the pyrimidinone core and an allylthio (-S-CH2-CH=CH2) substituent at the 2-position. The allylthio group contributes to its unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN.ClH/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4;/h5-7,11H,14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHMBKKNSGMCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)(C)C)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound classified as a substituted phenylamine, with the molecular formula C12H18BrNHClC_{12}H_{18}BrN\cdot HCl and a CAS number of 1909319-01-2. This compound exhibits unique structural features that may confer significant biological activity, particularly in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound possesses a bromo substituent on the aromatic ring and a branched amine structure, which are critical for its interaction with biological targets. The molecular weight of the compound is approximately 292.64 g/mol, and it is primarily utilized in research settings to explore its therapeutic potential.

PropertyValue
Common NameThis compound
CAS Number1909319-01-2
Molecular FormulaC12H19BrClN
Molecular Weight292.64 g/mol

Biological Activity

While specific biological activity data for this compound is currently limited, related compounds often demonstrate notable pharmacological effects. Here are some potential activities based on structural analogs:

Potential Pharmacological Effects:

  • Antidepressant Activity: Compounds with similar structures have been investigated for their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.
  • Antitumor Activity: Some analogs have shown efficacy against various cancer cell lines, indicating potential for further research in oncology.
  • Antimicrobial Properties: Certain substituted phenylamines exhibit activity against bacterial strains, suggesting that this compound may also possess antimicrobial characteristics.

The biological mechanisms through which this compound may exert its effects include:

  • Receptor Interaction: Similar compounds often act on neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.
  • Enzyme Inhibition: Some derivatives inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Cell Signaling Pathways: The compound may engage in signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Research into compounds structurally related to this compound has provided insights into its potential biological activities:

  • Antitumor Studies: A study demonstrated that phenylamine derivatives inhibited the growth of A549 lung cancer cells with IC50 values ranging from 200 to 400 µM, suggesting that modifications can enhance potency .
  • Neuropharmacological Research: Compounds similar to this amine have been evaluated for their antidepressant effects in animal models, showing promising results in increasing serotonin levels .
  • Antibacterial Activity: Related structures were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the need for further investigation into the antibacterial properties of this compound .

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:

  • In vitro and In vivo Testing: Conducting comprehensive pharmacological studies to determine the efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Studies: Investigating how variations in structure affect biological activity.
  • Mechanistic Studies: Elucidating the specific pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure: 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS: 5661-01-8), a bicyclic system with a pyrimidinone ring fused to a cyclopentane moiety .

Comparison with Similar Compounds

The biological and chemical properties of 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis based on substituent variations, synthesis methods, and bioactivity data.

Table 1: Structural and Functional Comparison

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound Allylthio (-S-CH2-CH=CH2) C11H12N2OS 220.29 Potential anticancer/antiviral agent; reactive allyl group enables further functionalization
2-(4,5-Dihydroxy-2-methylphenylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (5j) 4,5-Dihydroxy-2-methylphenylthio C14H14N2O3S 290.34 Cytotoxic against HepG2 cells (IC50 = 12.5 μM); synthesized via laccase-catalyzed green chemistry
2-(Benzoxazol-2-ylamino)-6,7-dihydro-3H,5H-cyclopenta[d]pyrimidin-4(3H)-one Benzoxazolylamino C14H11N3O2 253.26 Anti-HIV activity screening; electron-withdrawing substituent modulates electronic density
2-Mercapto-3-methyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one Mercapto (-SH) C11H10N2OS2 250.33 Higher nucleophilicity due to -SH group; used in thiol-mediated coupling reactions
2-(4-Fluorobenzylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one 4-Fluorobenzylthio C15H13FN2OS 296.34 Enhanced lipophilicity and CNS penetration due to fluorinated aryl group

Substituent-Driven Reactivity and Bioactivity

  • Allylthio vs. Arylthio Groups: The allylthio group in the target compound confers greater reactivity in radical or nucleophilic reactions compared to arylthio substituents (e.g., 5j or fluorobenzylthio derivatives). For example, palladium-catalyzed Claisen rearrangements are feasible with allylthio-pyrimidinones, enabling access to complex heterocycles . In contrast, arylthio derivatives like 5j exhibit stronger hydrogen-bonding interactions due to phenolic -OH groups, enhancing cytotoxicity in cancer cells .
  • Mercapto (-SH) vs. Allylthio : Mercapto derivatives (e.g., CAS: 132605-19-7) display higher nucleophilicity, making them suitable for disulfide bond formation or metal chelation. However, the allylthio group offers better stability under oxidative conditions and broader compatibility in click chemistry .

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